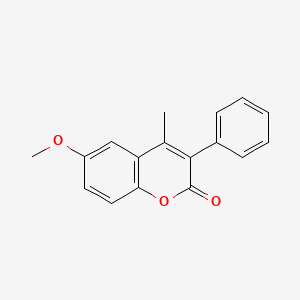
6-Methoxy-4-methyl-3-phenylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-methyl-3-phenylcoumarin is a derivative of 3-Phenylcoumarins, a family of heterocyclic molecules widely used in both organic and medicinal chemistry . It has a molecular formula of C17H14O3 .
Synthesis Analysis
The synthesis of 3-Phenylcoumarins, including this compound, has been a subject of research. The protocol consists of a sequence of reactions, including an arylation/decarboxylation cascade, and proceeds properly in aqueous media with moderate to excellent yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by a coumarin nucleus with a methoxy group at position 6, a methyl group at position 4, and a phenyl group at position 3 .Chemical Reactions Analysis
3-Phenylcoumarins, including this compound, have been used in the search for new chemical entities with potential in the discovery of new therapeutic solutions for several diseases . They have been found to exhibit good biological activities .Physical and Chemical Properties Analysis
This compound is a pale white crystalline powder . It has a molecular weight of 190.20 .Scientific Research Applications
MAO Inhibitory Activity
6-Methoxy-4-methyl-3-phenylcoumarin derivatives have been extensively studied for their inhibitory activity against monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases and depressive disorders. These compounds demonstrate selective inhibition of the MAO-B isoform, with some exhibiting potent activity in the nanomolar range. This makes them potential candidates for treating conditions related to MAO-B enzyme activity, including Parkinson's disease and depression (Matos et al., 2009).
Anticancer Properties
Certain derivatives of this compound have shown promise in anticancer research. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, such as human lung (A549) cancer cells. This apoptotic action is achieved through the modulation of apoptotic proteins, suggesting a potential therapeutic application in cancer treatment (Musa et al., 2012).
Antimicrobial and Antioxidant Effects
The antimicrobial properties of this compound derivatives have also been explored. These compounds have been evaluated for their antibacterial and antifungal activities, contributing to their potential as agents in combating various microbial infections. Additionally, their antioxidant properties have been studied, indicating potential applications in oxidative stress-related conditions (Krishna et al., 2015).
Xanthine Oxidase Inhibition
These derivatives are also explored for their inhibitory effects on xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibition of XO is a key strategy in managing conditions like gout and may have implications in cardiovascular health. Studies on this compound derivatives have provided insights into new XO inhibitors for potential therapeutic applications (Era et al., 2020).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound and its derivatives have been a significant area of research. These studies contribute to understanding the molecular basis of their biological activities and aid in the design of more effective derivatives for various biomedical applications (Matos et al., 2013).
Mechanism of Action
Target of Action
Coumarins, the class of compounds to which it belongs, have been found to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
Coumarins are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding . The specific interaction between 6-Methoxy-4-methyl-3-phenylcoumarin and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Coumarins are involved in a variety of biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
Coumarins are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver, often through conjugation reactions .
Result of Action
Coumarins have been found to have a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of receptor signaling, and changes in ion channel function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Future Directions
Research on 3-Phenylcoumarins, including 6-Methoxy-4-methyl-3-phenylcoumarin, is ongoing, with a focus on their potential in the discovery of new therapeutic solutions for several diseases . Future research may also explore the development of the 6-methyl-3-phenylcoumarin scaffold as an agent for multifaceted brain disorders .
Biochemical Analysis
Biochemical Properties
Coumarins are known to interact with various enzymes, proteins, and other biomolecules . For instance, coumarins have been found to be substrates of the enzyme P450 2D6 (CYP2D6) .
Cellular Effects
Coumarins are known to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Coumarins are known to have various effects over time in laboratory settings, including impacts on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Coumarins are known to have various effects at different dosages in animal models .
Metabolic Pathways
Coumarins are known to be involved in various metabolic pathways, including interactions with enzymes and cofactors .
Transport and Distribution
Coumarins are known to interact with various transporters and binding proteins .
Subcellular Localization
Coumarins are known to localize in various compartments or organelles within the cell .
Properties
IUPAC Name |
6-methoxy-4-methyl-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14-10-13(19-2)8-9-15(14)20-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGFVGKVTITXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2800497.png)
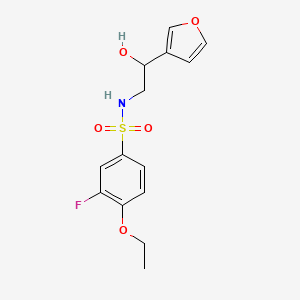
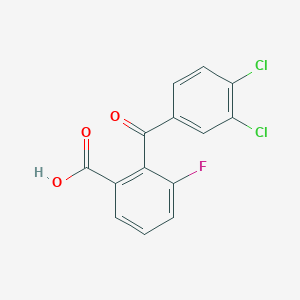
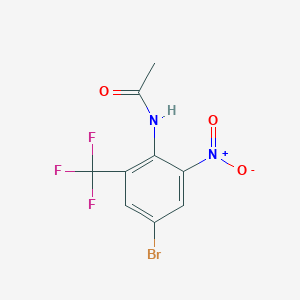
![4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol](/img/structure/B2800504.png)
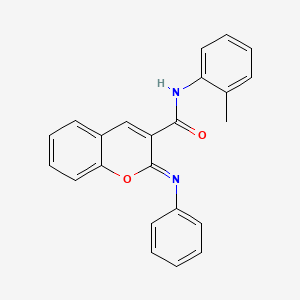
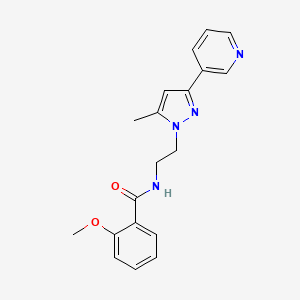
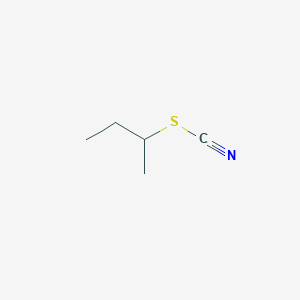
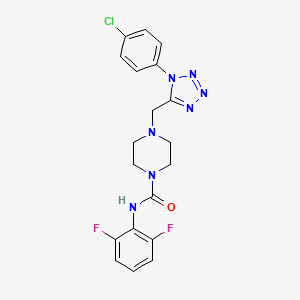

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2800514.png)
![N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2800516.png)
![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2800517.png)
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2800519.png)
